3-(Dimethylamino)-2-(2-nitrophenyl)propenal
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Overview
Description
3-(Dimethylamino)-2-(2-nitrophenyl)propenal is an organic compound with the molecular formula C11H12N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-(2-nitrophenyl)propenal typically involves the reaction of 3-Dimethylaminoacrolein with 2-nitrobenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2-(2-nitrophenyl)propenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(Dimethylamino)-2-(2-nitrophenyl)propenal has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including its effects on the central nervous system.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-(2-nitrophenyl)propenal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of biochemical pathways, affecting cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds
3-Dimethylaminoacrolein: Similar in structure but lacks the nitro group.
3-(Dimethylamino)-2-methyl-2-propenal: Similar but with a methyl group instead of the nitrophenyl group
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enal |
InChI |
InChI=1S/C11H12N2O3/c1-12(2)7-9(8-14)10-5-3-4-6-11(10)13(15)16/h3-8H,1-2H3 |
InChI Key |
PSNHGTBTKGIRRS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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